1-(tert-Butoxycarbonyl)-5-methylindole
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Overview
Description
1-(tert-Butoxycarbonyl)-5-methylindole is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a 5-methylindole structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-5-methylindole can be synthesized through the reaction of 5-methylindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves the use of flow microreactor systems, which provide efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-5-methylindole undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Deprotection: Yields the free amine, 5-methylindole.
Substitution: Produces halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-5-methylindole is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-5-methylindole primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-methylindole
- 1-(tert-Butoxycarbonyl)-3-methylindole
- 1-(tert-Butoxycarbonyl)-4-methylindole
Uniqueness: 1-(tert-Butoxycarbonyl)-5-methylindole is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and interaction with other molecules. This positional specificity can be crucial in the design and synthesis of pharmaceuticals and other complex organic compounds .
Properties
IUPAC Name |
tert-butyl 5-methylindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPCCUXHOQOAJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462680 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129822-49-7 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-5-methylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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